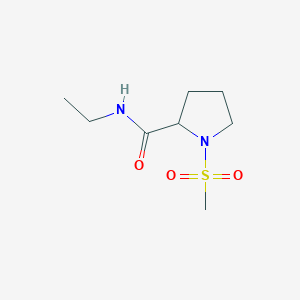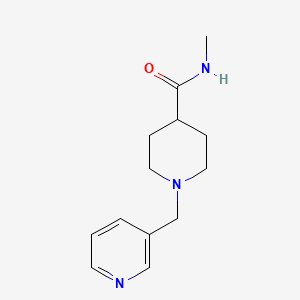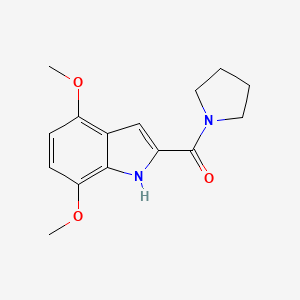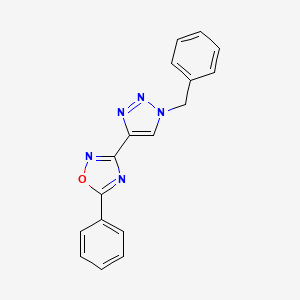![molecular formula C16H20N2O4 B7548787 1-[3-(Propionylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7548787.png)
1-[3-(Propionylamino)benzoyl]piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Propionylamino)benzoyl]piperidine-3-carboxylic acid, commonly known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAC belongs to the class of piperidine-3-carboxylic acid derivatives, and its structure consists of a piperidine ring attached to a benzoyl group and a propionylamino group.
Mécanisme D'action
The mechanism of action of PAC is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. PAC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PAC has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). PAC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, PAC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
PAC has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. PAC is also stable under various conditions, making it suitable for long-term storage. However, PAC has some limitations for lab experiments. It has low solubility in water, which can make it challenging to use in aqueous-based experiments. Additionally, PAC has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on PAC. One area of interest is the development of PAC-based drug delivery systems for the treatment of neurodegenerative diseases. Another area of interest is the study of PAC's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of PAC and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of PAC involves the reaction of 3-(propionylamino)benzoic acid with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. After the reaction, the product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
PAC has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. PAC has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PAC has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
1-[3-(propanoylamino)benzoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-2-14(19)17-13-7-3-5-11(9-13)15(20)18-8-4-6-12(10-18)16(21)22/h3,5,7,9,12H,2,4,6,8,10H2,1H3,(H,17,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJQAUSBFUALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7548713.png)
![1-pyrrolidinyl[6-(1H-pyrrol-1-yl)-3-pyridyl]methanone](/img/structure/B7548720.png)
methanone](/img/structure/B7548728.png)

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)


![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7548780.png)
![5-ethyl-N-(4-ethylbenzyl)-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide](/img/structure/B7548790.png)



![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)